3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid
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Overview
Description
3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid is a chemical compound with the molecular formula C12H22O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a propanoic acid group and a 2-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Propanoic Acid Group: The propanoic acid group is introduced via esterification or amidation reactions.
Addition of the 2-Methylpropoxy Group: The 2-methylpropoxy group is added through etherification reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction to alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, amines.
Scientific Research Applications
3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymatic reactions.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Altering Cellular Pathways: Affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]butanoic acid
- 3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]pentanoic acid
Uniqueness
3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with a propanoic acid group and a 2-methylpropoxy group sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-[2-(2-methylpropoxy)-3-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C13H22O4/c1-9(2)8-17-13-10(6-7-12(15)16)4-3-5-11(13)14/h9-10,13H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
IGZDTIAVSQHVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1C(CCCC1=O)CCC(=O)O |
Origin of Product |
United States |
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